3-Amino-2,2,4-trimethylpentanoic acid hydrochloride
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Overview
Description
3-Amino-2,2,4-trimethylpentanoic acid hydrochloride: is a chemical compound with the molecular formula C8H18ClNO2 and a molecular weight of 195.69 g/mol . It is a derivative of amino acids and is often used in various chemical and biological research applications. The compound is typically available in a powdered form and is known for its stability under normal storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,2,4-trimethylpentanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2,2,4-trimethylpentanoic acid.
Amination: The carboxylic acid group is converted to an amine group through a series of reactions involving reagents such as ammonia or amines.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The product is purified using techniques such as crystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2,2,4-trimethylpentanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides under basic or neutral conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce alkylated or acylated derivatives .
Scientific Research Applications
3-Amino-2,2,4-trimethylpentanoic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 3-Amino-2,2,4-trimethylpentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
- 2-Amino-2-methylpropanoic acid hydrochloride
- 3-Amino-3-methylbutanoic acid hydrochloride
- 4-Amino-2,2-dimethylpentanoic acid hydrochloride
Comparison: 3-Amino-2,2,4-trimethylpentanoic acid hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it suitable for specific research and industrial applications .
Properties
IUPAC Name |
3-amino-2,2,4-trimethylpentanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-5(2)6(9)8(3,4)7(10)11;/h5-6H,9H2,1-4H3,(H,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUVNVZKIOWVTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)(C)C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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